molecular formula C8H16ClNO2 B13920001 (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride

(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride

Cat. No.: B13920001
M. Wt: 193.67 g/mol
InChI Key: RXRQFJVKYFXOJJ-FJXQXJEOSA-N
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Description

(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The specific structure of this compound includes an oxygen atom and a nitrogen atom within the spiro ring system, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is carried out under specific conditions to ensure the formation of the spiro compound. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various alcohols or amines.

Scientific Research Applications

(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, leading to changes in cellular functions and signaling pathways. Detailed studies are required to fully elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

(4R)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c10-7-5-11-6-8(7)1-3-9-4-2-8;/h7,9-10H,1-6H2;1H/t7-;/m0./s1

InChI Key

RXRQFJVKYFXOJJ-FJXQXJEOSA-N

Isomeric SMILES

C1CNCCC12COC[C@@H]2O.Cl

Canonical SMILES

C1CNCCC12COCC2O.Cl

Origin of Product

United States

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